molecular formula C11H10O4 B11773740 4-Methoxy-2-methylbenzofuran-6-carboxylic acid

4-Methoxy-2-methylbenzofuran-6-carboxylic acid

Katalognummer: B11773740
Molekulargewicht: 206.19 g/mol
InChI-Schlüssel: KFRZWELTSUOOAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-2-methylbenzofuran-6-carboxylic acid is an organic compound with the molecular formula C11H10O4. It is a derivative of benzofuran, characterized by the presence of a methoxy group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 6-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methylbenzofuran-6-carboxylic acid typically involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, such as 3,5-dihydroxybenzoate, followed by functional group modifications to introduce the methoxy and methyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-2-methylbenzofuran-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups .

Wissenschaftliche Forschungsanwendungen

4-Methoxy-2-methylbenzofuran-6-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-Methoxy-2-methylbenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in its binding to target molecules, influencing its biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methoxy-2-methylbenzofuran-6-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both methoxy and carboxylic acid groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C11H10O4

Molekulargewicht

206.19 g/mol

IUPAC-Name

4-methoxy-2-methyl-1-benzofuran-6-carboxylic acid

InChI

InChI=1S/C11H10O4/c1-6-3-8-9(14-2)4-7(11(12)13)5-10(8)15-6/h3-5H,1-2H3,(H,12,13)

InChI-Schlüssel

KFRZWELTSUOOAL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(O1)C=C(C=C2OC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.